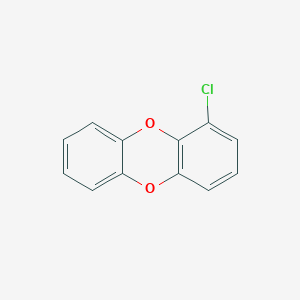

1-Chlorodibenzo-p-dioxin

Descripción general

Descripción

1-Chlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .

Synthesis Analysis

Polychlorodibenzo-p-dioxins (chlorodioxins) appear most frequently by heating of chlorophenols in alkaline solution, especially when producing organic derivatives . These compounds were synthesized by surface-catalyzed reactions on fly ash particulates taken from incinerators .Molecular Structure Analysis

The molecular structure of 1-Chlorodibenzo-p-dioxin has been studied using structure–activity relationship (SAR) and two-dimensional quantitative structure–activity relationship (2D-QSAR) methods . The research objects in this study were 60 organic compounds with pEC 50 values and 162 compounds without pEC 50 values, which included polychlorinated dibenzofurans (PCDFs), polychlorinated dibenzo-p-dioxins (PCDDs), and polybrominated dibenzo-p-dioxins (PBDDs) .Chemical Reactions Analysis

Toxic chlorinated dibenzo-p-dioxins are known to be formed in incinerators that burn municipal refuse . These compounds were synthesized by surface-catalyzed reactions on fly ash particulates taken from incinerators .Physical And Chemical Properties Analysis

The molecular weight of 1-Chlorodibenzo-p-dioxin is 218.63 g/mol . It has a computed XLogP3 value of 5 . The IUPAC name for this compound is 1-chlorodibenzo-p-dioxin .Aplicaciones Científicas De Investigación

Understanding the Carcinogenic Mechanisms

1-Chlorodibenzo-p-dioxin, as part of the larger group of dioxins, has been the subject of extensive research due to its carcinogenic properties. The International Agency for Research on Cancer (IARC) classified the most potent dioxin congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), as a Group 1 carcinogen. Research indicates that TCDD acts through the aryl hydrocarbon receptor (AhR), which is present in both humans and animals. This classification was supported by new epidemiological evidence showing positive exposure-response analyses in industrial cohorts and specific cancer excesses in the Seveso accident cohort (Steenland et al., 2004).

DNA Binding and Gene Regulation

Research on dioxins, including 1-Chlorodibenzo-p-dioxin, has shown that the dioxin-Ah receptor complex binds to DNA containing a specific core sequence. This interaction is crucial for cytochrome P1-450 gene transcription and indicates that nucleotides flanking this core sequence contribute to gene regulation and dioxin action (Denison et al., 1988).

Metabolic Pathways

Understanding the metabolic pathways of dioxins is critical for assessing their environmental and biological impacts. Studies have shown that various chlorinated dibenzo-p-dioxins, including 1-chlorodibenzo-p-dioxin, are metabolized to mono- and dihydroxy derivatives. Primary hydroxylation occurs at specific positions in the molecule, providing insights into the biotransformation of these compounds (Tulp & Hutzinger, 1978).

Mass Spectrometry Applications

Mass spectrometry has been extensively used for identifying and quantifying chlorodibenzo-p-dioxins, including 1-Chlorodibenzo-p-dioxin, in various environmental matrices. This technique is crucial for understanding the formation, degradation, and distribution of dioxins in the environment and in biological systems (Mahle & Shadoff, 1982).

Environmental and Health Impact Studies

Several studies have been conducted to assess the environmental and health impacts of dioxins. For example, research on the effects of TCDD in laboratory animals has shown a range of toxicological effects, including hematologic and clinical chemistry changes. These studies are crucial for understanding the broader implications of dioxin exposure on public health and the environment (Zinkl et al., 1973).

Mecanismo De Acción

Target of Action

The primary target of 1-Chlorodibenzo-p-dioxin is the aryl hydrocarbon (AH) receptor , which is a transcription factor present in all cells . This receptor is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Pharmacokinetics

It is known that members of the pcdd family, which includes 1-chlorodibenzo-p-dioxin, bioaccumulate in humans and wildlife due to their lipophilic properties . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may lead to significant bioaccumulation and persistence in biological systems.

Result of Action

The molecular and cellular effects of 1-Chlorodibenzo-p-dioxin’s action are primarily toxic. It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It’s also known that highly chlorinated dibenzo-p-dioxins, which include 1-Chlorodibenzo-p-dioxin, can cause developmental disturbances and cancer .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 1-Chlorodibenzo-p-dioxin. Dioxins, including 1-Chlorodibenzo-p-dioxin, are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . They are produced as by-products from various industrial processes and can also originate from natural sources such as volcanoes and forest fires . These environmental sources and the compound’s persistence in the environment for over 100 years significantly influence its action and effects .

Safety and Hazards

Direcciones Futuras

In epidemiological studies, the associations of dioxin and dioxin-like (dl)-compound exposure with metabolic diseases including diabetes and metabolic syndrome in adults and with neurodevelopmental problems and earlier/later puberty in children have been suggested in the general population and environmentally exposed populations . Therefore, future research should focus on these areas to better understand the effects of dioxin and dl compound exposure on human health .

Propiedades

IUPAC Name |

1-chlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGGRWRBGXENKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872020 | |

| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39227-53-7, 35656-51-0 | |

| Record name | 1-Chlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | polychlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035656510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT477ZL85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

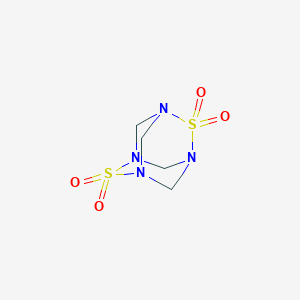

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the environmental fate of 1-Chlorodibenzo-p-dioxin?

A: 1-Chlorodibenzo-p-dioxin can adsorb onto fly ash from municipal incinerators. [] Further research is needed to fully understand its degradation pathways and environmental persistence.

Q2: How does the chlorine substitution in 1-Chlorodibenzo-p-dioxin affect its biodegradability compared to dibenzo-p-dioxin?

A: Research using Pseudomonas aeruginosa suggests that increasing chlorine substitution in dioxins generally decreases their biodegradability. [] While P. aeruginosa showed high growth and degradation rates for dibenzo-p-dioxin, its growth rate was lower with 1-Chlorodibenzo-p-dioxin. [] This suggests that the chlorine atom in 1-Chlorodibenzo-p-dioxin may hinder microbial degradation pathways compared to the unchlorinated parent compound.

Q3: What is the role of 1-Chlorodibenzo-p-dioxin in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)?

A: While not directly addressed in the provided abstracts, the study on 2-chlorophenol and 2-chloroanisole oxidation suggests that chlorinated phenols, potentially including 1-Chlorodibenzo-p-dioxin, can act as precursors to PCDD/Fs. [] The formation mechanism likely involves phenoxy radicals generated during oxidation. []

Q4: How does the reactivity of 1-Chlorodibenzo-p-dioxin with the OH radical compare to other related compounds?

A: The rate constant for the gas-phase reaction of 1-Chlorodibenzo-p-dioxin with the OH radical is 4.7 x 10-12 cm3 molecule-1 s-1. [] This information, combined with data for other dioxins, furans, and biphenyls, allowed for the refinement of a method to calculate OH radical reaction rate constants and, consequently, estimate the atmospheric lifetimes of polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). []

Q5: Which cytochrome P450 enzyme is primarily responsible for the metabolism of 1-Chlorodibenzo-p-dioxin?

A: In vitro studies using rat liver microsomes indicate that 1-Chlorodibenzo-p-dioxin is metabolized almost exclusively by the cytochrome P450 enzyme CYP1A1. [] This finding contrasts with 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is primarily metabolized by CYP1A2. [] The specific CYP enzyme involved in the metabolism of a particular dioxin congener appears to be influenced by the degree and position of chlorination. []

Q6: Are there reliable methods for calculating the thermodynamic properties of 1-Chlorodibenzo-p-dioxin?

A: Density functional theory (DFT) calculations at the B3LYP level, employing isodesmic reactions, provide reasonable estimates of the enthalpy of formation for 1-Chlorodibenzo-p-dioxin and other chlorinated dibenzo-p-dioxin congeners. [] Although the calculated values deviate slightly from experimental data (where available), this method offers a valuable tool for estimating these important thermodynamic parameters. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.